Lipophilicity Enhancement vs. Unsubstituted Phenyl Analog
The 3,5-bis(trifluoromethyl)phenyl substituent increases the consensus Log P by approximately 2.5–3.0 log units relative to the unsubstituted phenyl analog (5-phenyl-2-furonitrile). This quantifiable difference in lipophilicity drives enhanced membrane permeability and target tissue distribution, a key differentiator for CNS and intracellular target programs [1].
| Evidence Dimension | Consensus Log P (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Consensus Log P 3.89–4.64 |
| Comparator Or Baseline | 5-phenyl-2-furonitrile (predicted Log P ~1.4) |
| Quantified Difference | ΔLog P = 2.5–3.2 |
| Conditions | Predicted via SwissADME and ALOGPS 2.1 models |
Why This Matters
Higher Log P directly correlates with increased blood-brain barrier permeability and intracellular target access, making this compound a superior choice for CNS and oncology programs requiring target engagement in lipophilic environments.
- [1] SwissADME prediction. Retrieved April 2026. View Source
